

# UNC2399: A Comparative Analysis of its Cross-reactivity with other Methyltransferases

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## Compound of Interest

Compound Name: *UNC2399*

Cat. No.: *B15583591*

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This guide provides a comprehensive comparison of the cross-reactivity profile of **UNC2399**, a biotinylated chemical probe of the lysine methyltransferases EZH2 and EZH1, against a panel of other methyltransferases. The data presented is primarily based on studies of its parent compound, UNC1999, a potent and selective dual inhibitor of EZH2 and EZH1.<sup>[1]</sup>

## Summary of Cross-reactivity Data

UNC1999, the non-biotinylated precursor to **UNC2399**, has demonstrated high selectivity for the histone methyltransferases EZH2 and EZH1 over a broad range of other methyltransferases. In a comprehensive study, UNC1999 was profiled against a panel of 15 other methyltransferases, where it exhibited minimal to no activity, showcasing its high degree of selectivity.<sup>[1]</sup>

The inhibitory activity of **UNC2399** itself has been confirmed, with an in vitro IC<sub>50</sub> of  $17 \pm 2$  nM for EZH2, indicating that the biotinylation does not significantly hamper its binding affinity.<sup>[1]</sup>

The following table summarizes the quantitative data on the inhibitory potency of UNC1999 against its primary targets and its lack of activity against other tested methyltransferases.

Target Methyltransferase	IC50 (nM)	Fold Selectivity vs. EZH2
EZH2	<10	-
EZH1	45 ± 3	~5-fold
SETD2	>100,000	>10,000-fold
SETD8	>100,000	>10,000-fold
SET7/9	>100,000	>10,000-fold
G9a	>100,000	>10,000-fold
GLP	>100,000	>10,000-fold
SUV39H2	>100,000	>10,000-fold
PRMT1	>100,000	>10,000-fold
PRMT3	>100,000	>10,000-fold
PRMT4 (CARM1)	>100,000	>10,000-fold
PRMT5	>100,000	>10,000-fold
PRMT6	>100,000	>10,000-fold
DNMT1	>100,000	>10,000-fold
DNMT3A	>100,000	>10,000-fold
DNMT3B	>100,000	>10,000-fold
SMYD3	>100,000	>10,000-fold

## Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for UNC1999 against the panel of methyltransferases was performed using a radioactive filter binding assay. This method measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.

## Radiometric Histone Methyltransferase (HMT) Inhibition Assay (Filter Binding)

### 1. Reaction Setup:

- A reaction mixture is prepared containing the specific methyltransferase enzyme, a suitable substrate (e.g., histone H3 peptide for EZH2/EZH1), and the inhibitor (UNC1999) at various concentrations.
- The reaction buffer typically consists of 50 mM Tris-HCl (pH 8.5), 5 mM MgCl<sub>2</sub>, and 4 mM DTT.

### 2. Initiation of Reaction:

- The enzymatic reaction is initiated by the addition of radiolabeled [<sup>3</sup>H]-S-adenosyl-L-methionine ([<sup>3</sup>H]-SAM).

### 3. Incubation:

- The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the methylation of the substrate.

### 4. Termination of Reaction and Capture:

- The reaction is terminated by spotting the reaction mixture onto phosphocellulose filter paper discs.
- The filter paper binds the histone substrate, while the unincorporated [<sup>3</sup>H]-SAM is washed away.

### 5. Washing:

- The filter papers are washed multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove any non-specifically bound radioactivity.

### 6. Scintillation Counting:

- The dried filter papers are placed in scintillation vials with a scintillation cocktail.

- The amount of incorporated radioactivity is quantified using a scintillation counter.

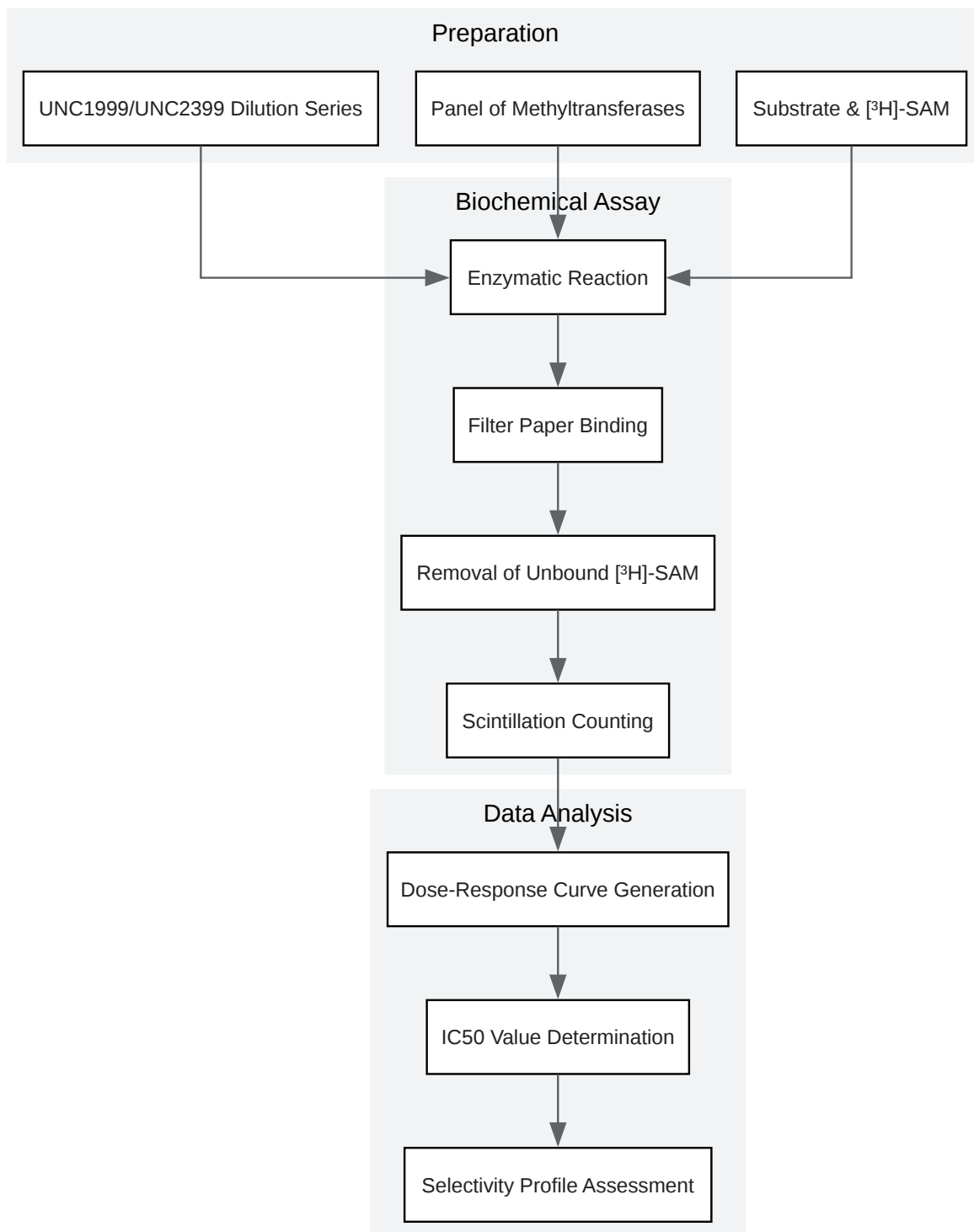
#### 7. Data Analysis:

- The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Visualizing the Experimental Workflow

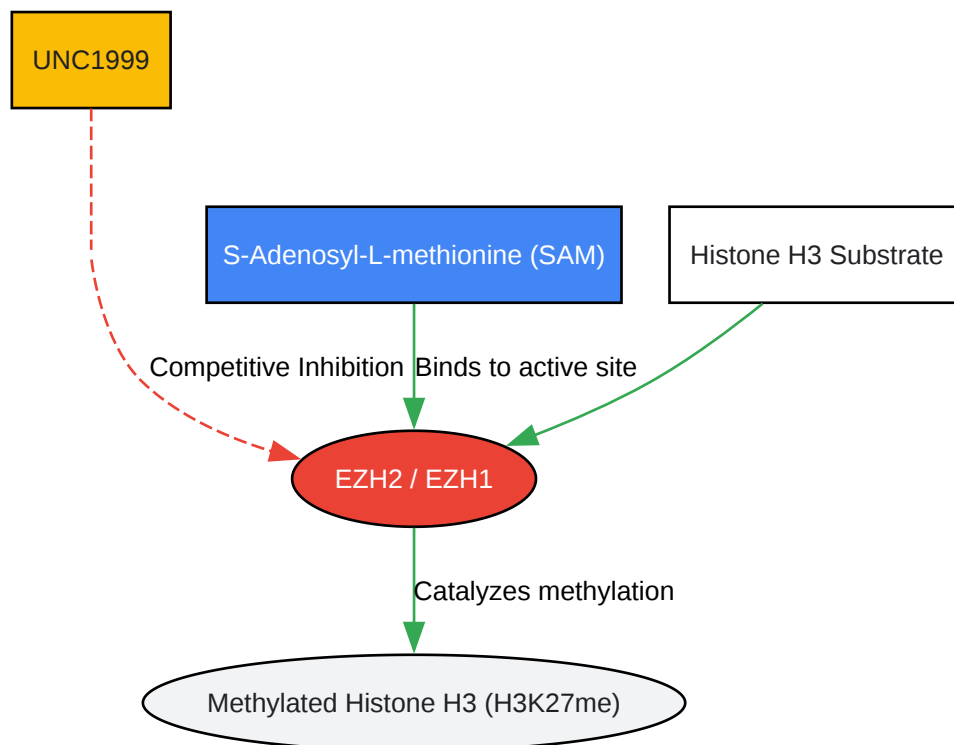
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of **UNC2399**.

## Workflow for Methyltransferase Inhibitor Specificity Assay

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Workflow for assessing methyltransferase inhibitor specificity.

## Mechanism of UNC1999 Inhibition



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UNC1999's competitive inhibition mechanism with SAM.

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## References

- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
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